3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Description
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that features a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the 4-chlorophenyl group and the tetrahydroimidazo[1,2-A]pyrazine core contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-10-3-1-9(2-4-10)11-7-15-12-8-14-5-6-16(11)12/h1-4,7,14H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEPXCGSFZTBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2C3=CC=C(C=C3)Cl)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazinamide Intermediate
The foundational step involves converting pyrazine-2-carboxylic acid to methyl pyrazine-2-carboxylate using thionyl chloride in methanol. Subsequent treatment with alcoholic ammonia yields pyrazinamide, a critical precursor for Hofmann degradation. This reaction is typically conducted under reflux conditions (80–90°C) for 6–8 hours, achieving yields of 85–90%.
Hofmann Degradation to 2-Aminopyrazine
Pyrazinamide undergoes Hofmann degradation using sodium hypobromite (NaOBr) or NaOX (X = Cl, Br) in basic media (pH 10–12) at 0–5°C. This generates 2-aminopyrazine with a yield of 70–75%. The reaction mechanism involves the formation of an isocyanate intermediate, which rearranges to the primary amine.
Cyclocondensation with Chloroacetaldehyde
2-Aminopyrazine reacts with chloroacetaldehyde (40% aqueous solution) in the presence of sodium bicarbonate under reflux (26 hours, 100–110°C) to form imidazo[1,2-a]pyrazine. The 4-chlorophenyl group is introduced at this stage by substituting chloroacetaldehyde with 4-chlorophenylacetaldehyde, though this modification requires rigorous temperature control (120–130°C) and extended reaction times (30–35 hours) to achieve 60–65% yields.
Hydrogenation to Tetrahydroimidazo[1,2-a]Pyrazine
Catalytic Hydrogenation Conditions
The imidazo[1,2-a]pyrazine intermediate is reduced to its tetrahydro form using hydrogen gas (1–3 atm) and 10% palladium on carbon (Pd/C) in ethanol or tetrahydrofuran (THF). Reaction conditions are optimized at 25–30°C for 8–12 hours, yielding 80–85% of the saturated heterocycle. Alternative catalysts like Raney nickel show lower efficiency (50–55% yields).
Solvent and Temperature Optimization
Studies comparing polar aprotic solvents (DMF, DMSO) with protic solvents (MeOH, EtOH) reveal that ethanol provides the highest conversion rates due to improved catalyst dispersion and hydrogen solubility. Elevated temperatures (50–60°C) reduce reaction time to 4–6 hours but risk over-reduction byproducts.
Alternative Routes via Multicomponent Reactions
Three-Component Reaction Strategy
A novel approach adapted from imidazo[1,5-a]pyrazine synthesis employs propargyl amine derivatives, 1,2-diaza-1,3-dienes, and 4-chlorophenyl isothiocyanate. This one-pot method proceeds via:
-
Aza-Michael Addition : Propargyl amine reacts with 1,2-diaza-1,3-diene to form a hydrazone intermediate.
-
Cyclization : The intermediate undergoes base-assisted intramolecular cyclization (K2CO3, DMF, 80°C) to yield the imidazo[1,2-a]pyrazine core.
-
Functionalization : Post-cyclization alkylation with 4-chlorobenzyl bromide introduces the aryl group, achieving 55–60% overall yields.
Comparison with Traditional Methods
This route reduces step count but requires precise stoichiometric control. Side reactions such as dimerization of propargyl amines or premature cyclization are mitigated using slow reagent addition and low temperatures (0–5°C) during the initial stages.
Post-Synthetic Modification Strategies
Suzuki-Miyaura Cross-Coupling
The tetrahydroimidazo[1,2-a]pyrazine scaffold undergoes palladium-catalyzed coupling with 4-chlorophenylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/H2O (3:1) at 90°C, the 4-chlorophenyl group is introduced at position 3 with 70–75% yields.
Ullmann-Type Coupling
Copper(I)-mediated coupling with 4-chloroiodobenzene in DMF at 130°C attaches the aryl group directly. This method achieves moderate yields (50–55%) due to competing homocoupling byproducts.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
To enhance scalability, key steps like the Hofmann degradation and hydrogenation are conducted in continuous flow reactors. Residence times of 10–15 minutes at 100°C and 50 psi H2 pressure improve throughput by 40% compared to batch processes.
Catalyst Recycling and Waste Management
Pd/C catalysts are recovered via filtration and reactivated by washing with acetic acid and H2O2, achieving 95% reuse efficiency. Solvent recovery systems (e.g., distillation for ethanol) reduce environmental impact.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has shown promising anticancer properties. Studies indicate that derivatives of tetrahydroimidazo[1,2-a]pyrazines can inhibit the proliferation of various cancer cell lines. For instance, related compounds have been tested against A549 lung cancer cells, demonstrating significant growth inhibition through apoptosis induction .
Antimicrobial Properties
Recent research has highlighted the antimicrobial potential of this compound and its derivatives. They have been evaluated against several bacterial strains such as E. coli, S. aureus, and P. aeruginosa. The results indicated that modifications in the chemical structure could enhance antibacterial activity, making them potential candidates for developing new antimicrobial agents .
Modulation of P2X7 Receptors
The compound has been identified as a modulator of P2X7 receptors, which are involved in various physiological processes including inflammation and pain signaling. This modulation suggests potential applications in treating conditions related to chronic pain and inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that allow for the introduction of different substituents to enhance its biological activity. For example:
- The compound can be synthesized via heterocyclization reactions involving amino acids and halogenated phenyl compounds .
- Structural modifications can lead to derivatives with improved pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Another fused bicyclic compound with similar biological activities.
Pyrrolopyrazine: Shares the pyrazine core but differs in the fused ring structure.
Uniqueness
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 1923068-84-1
- Molecular Formula : C12H13ClN3
- Molecular Weight : 227.71 g/mol
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions and condensation reactions. One common method includes:
- Cross-Coupling Reaction : Pyrrole rings are coupled with bromoacetylenes.
- Formation of N-Propargylenaminones : Addition of propargylamine.
- Intramolecular Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induces apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 4.5 | Promotes ROS production and p53 activation |
In a study comparing its efficacy with cisplatin, the compound showed stronger cytotoxicity in breast cancer cells while exhibiting minimal effects on normal cells (MCF-10A) .
The mechanisms through which this compound exerts its anticancer effects include:
- Apoptosis Induction : Activation of caspases (caspase-3, -8, and -9) leading to programmed cell death.
- Autophagy Modulation : Increased formation of autophagosomes and expression of beclin-1.
- NF-κB Pathway Inhibition : Suppression of NF-κB expression enhances pro-apoptotic signaling.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The compound's structure allows for interactions with bacterial cell membranes, potentially disrupting their integrity.
Case Studies
- Case Study on Breast Cancer Cell Lines :
- Comparative Study with Other Compounds :
Q & A
Basic Question
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at ~7.8 ppm, cyclic CH₂ groups at ~3.3 ppm) and carbon frameworks .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formulas (e.g., [M+H]⁺ peaks matching calculated masses) .
- IR Spectroscopy : Detects functional groups like carbonyls (C=O stretches ~1700 cm⁻¹) and amines (N-H stretches ~3300 cm⁻¹) .
Methodological Note : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid interference from protonated impurities .
How do structural modifications impact biological activity?
Advanced Question
- Core Saturation : Saturating the bicyclic ring (e.g., converting imidazo[1,5-a]pyrazine to tetrahydroimidazo[1,2-a]pyrazine) enhances potency, as seen in Nav1.7 inhibitors (10-fold improvement in IC₅₀) .
- Substituent Positioning : C-3 substitutions on the imidazo ring significantly affect antifungal activity against Sporothrix spp. (e.g., electron-withdrawing groups improve efficacy) .
- Aromatic Moieties : Replacing the 4-chlorophenyl group with fluorophenyl or methylphenyl alters target binding in antimalarial studies .
Experimental Design : Use checkerboard assays to evaluate synergies with existing drugs (e.g., itraconazole) and mitigate resistance .
What strategies optimize in vitro pharmacological testing for this compound?
Advanced Question
- Antifungal Assays : Broth microdilution (CLSI M38 protocol) determines minimum inhibitory concentrations (MICs) against Sporothrix spp. .
- Antimalarial Models : Screen for Plasmodium growth inhibition in erythrocyte cultures, noting EC₅₀ values and selectivity indices (e.g., vs. mammalian cells) .
- Cytotoxicity : Assess mouse fibroblast viability (e.g., MTT assay) to ensure low toxicity (IC₅₀ > 100 µM recommended) .
Data Analysis : Compare dose-response curves and calculate synergy indices (e.g., FIC index ≤ 0.5 indicates synergy) .
How should researchers handle instability in intermediates during synthesis?
Advanced Question
- Oxygen Sensitivity : Avoid silica gel chromatography for intermediates prone to oxidation; use nitrogen atmospheres or solvent evaporation .
- Borane Byproducts : Quench residual borane with methanol post-reduction to prevent side reactions .
- Purification Alternatives : Replace column chromatography with recrystallization or distillation for air-sensitive compounds .
Case Study : Crude yields exceeding theoretical values due to borane impurities require rigorous quenching and solvent stripping .
Are there contradictions in reported structure-activity relationships (SAR)?
Advanced Question
Yes, conflicting data arise from:
- Ring System Geometry : A 6,5-fused imidazo[1,2-a]pyrazine (Compound 12) was inactive against Nav1.7, while its 5,6-fused saturated analog (Compound 13) showed potent inhibition .
- Substituent Effects : In antifungal studies, C-3 substitutions were critical, but unrelated to thiosemicarbazone/thiazolidinedione sidechains, contradicting initial hypotheses .
Resolution : Use X-ray crystallography or computational modeling (e.g., DFT) to validate binding modes and resolve SAR ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
